

JWG-071 anticancer activity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: JWG-071

CAS No.: 2250323-50-1

Cat. No.: S531463

[Get Quote](#)

JWG-071 at a Glance

JWG-071 is a kinase-selective chemical probe identified as a potent and selective inhibitor of the **Extracellular signal-regulated kinase 5 (ERK5, also known as MAPK7 or BMK1)** [1] [2]. The table below summarizes its core characteristics.

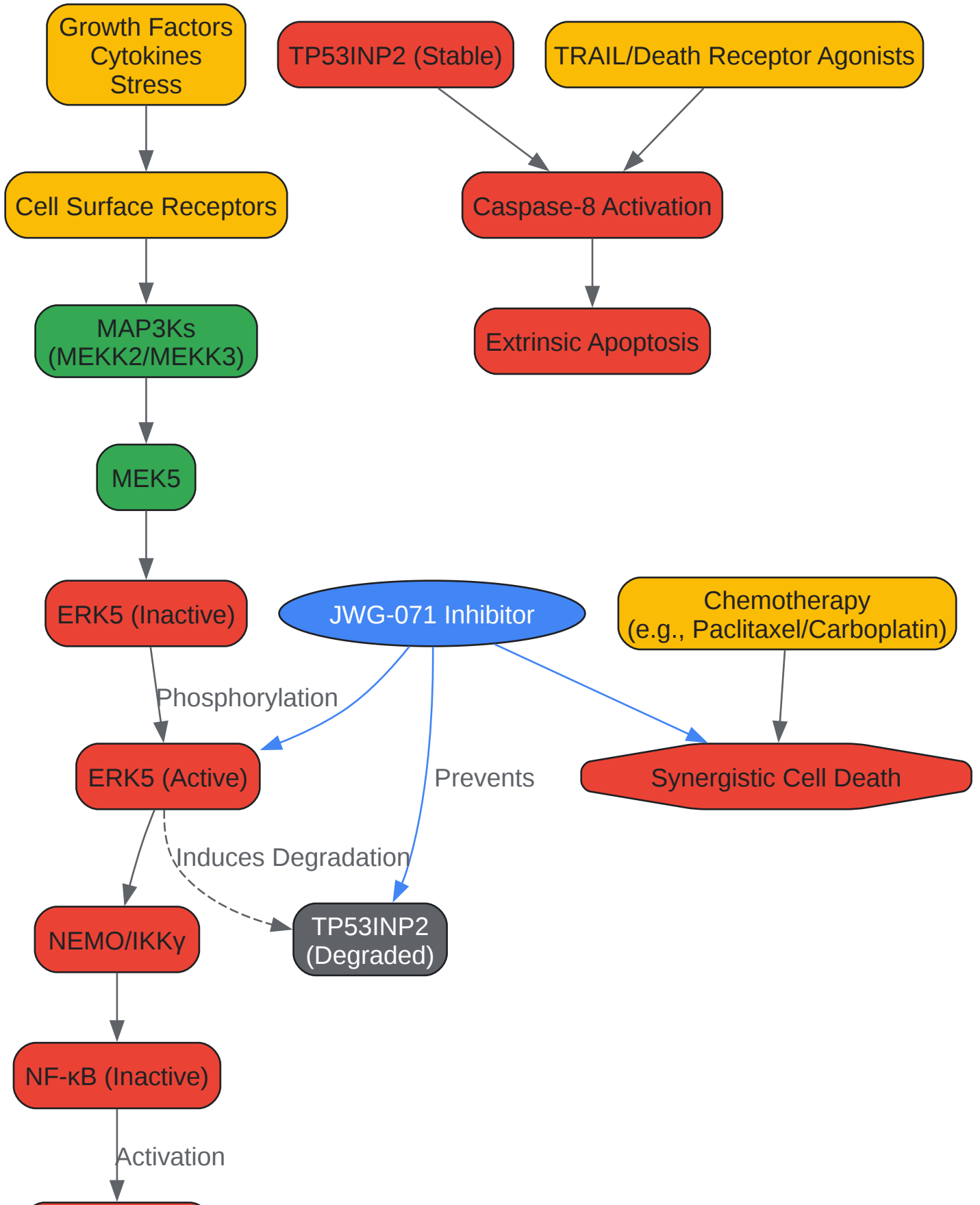
Property	Description
Primary Target	ERK5 (MAPK7) [2]
IC ₅₀ for ERK5	88 nM [2]
Other Reported Target	LRRK2 (IC ₅₀ = 109 nM) [2]
Molecular Formula	C ₃₄ H ₄₄ N ₈ O ₃ [2]
Molecular Weight	612.75 g/mol [2]
CAS Number	2250323-50-1 [2]
Key Feature	First oral, selective ERK5 inhibitor with reported antitumor activity and safety in animal models [3]

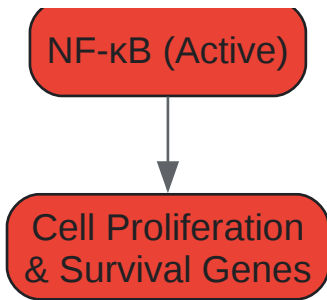
Mechanism of Action and Signaling Pathway

JWG-071 exerts its anticancer activity by specifically inhibiting the ERK5 kinase. ERK5 is a unique member of the MAP kinase family and is a central component of the **MEK5-ERK5 signaling pathway** [1]. This pathway is altered in up to 48% of endometrial cancer patients, which correlates with lower survival rates [3] [4].

The diagram below illustrates the ERK5 signaling pathway and the proposed mechanism of action for **JWG-071**.

ERK5 Signaling Pathway in Endometrial Cancer and JWG-071 Mechanism





[Click to download full resolution via product page](#)

Mechanistically, **JWG-071** inhibits ERK5, leading to two key anticancer effects [3] [4] [5]:

- **Impairment of NF-κB Signaling:** ERK5 inhibition results in the downregulation of NEMO/IKKγ expression, which impairs the activity of the pro-survival transcription factor NF-κB.
- **Sensitization to Extrinsic Apoptosis:** ERK5 normally phosphorylates TP53INP2, marking it for proteasomal degradation. By inhibiting ERK5, **JWG-071** stabilizes TP53INP2, which is necessary for the full activation of caspase-8 in response to death receptor agonists like TRAIL.

Experimental Data Summary

The following table summarizes key findings from experiments using **JWG-071** in preclinical cancer models.

Experimental Model	Cell Lines / Type Used	Key Findings on JWG-071 Activity
In Vitro (2D/3D Cultures) Endometrial cancer (Ishikawa, AN3CA, ARK1, ARK2), Cervical cancer (HeLa), NSCLC (A549), Prostate cancer (LnCaP), Neuroblastoma (SK-N-AS) [4] [5] • Reduced cancer cell proliferation and survival [3] [4]. • Sensitized cancer cells to standard chemotherapy (paclitaxel/carboplatin) and death receptor agonists (TRAIL, FasL, TNFα) [4] [5]. In Vivo (Mouse Xenografts) Endometrial cancer cell xenografts [3] [4] • Impaired tumor growth [3] [4]. • Synergized with paclitaxel to reduce tumor xenograft growth [4]. • Showed a good pharmacokinetic profile and safety in animal models [3].		

Experimental Protocols

Below are detailed methodologies for key experiments demonstrating the efficacy of **JWG-071**.

Protocol 1: Assessing Anti-Proliferative Effects In Vitro

This protocol is adapted from viability and clonogenic assays described in the research [4].

- **Objective:** To evaluate the effect of **JWG-071** on endometrial cancer cell proliferation and colony-forming ability.
- **Materials:**
 - **Cell Lines:** Endometrial cancer cells (e.g., Ishikawa, AN3CA).
 - **Reagents:** **JWG-071** (prepared in DMSO), cell culture media and supplements, MTT reagent or Trypan Blue, crystal violet solution.
- **Methodology:**
 - **Cell Seeding:** Seed cells in appropriate multi-well plates and allow to adhere.
 - **Compound Treatment:** Treat cells with a dose range of **JWG-071** (e.g., 0.1 - 10 μ M) or vehicle control (DMSO). Incubate for 24-72 hours.
 - **Viability Assessment (MTT Assay):**
 - Add MTT reagent to each well and incubate.
 - Solubilize the formed formazan crystals.
 - Measure the absorbance at 570 nm. Calculate the percentage of viable cells relative to the control.
 - **Clonogenic Assay:**
 - Seed a low density of cells and treat with **JWG-071**.
 - Incubate for 10-14 days, replacing the medium and compound every 3-4 days.
 - Fix and stain colonies with crystal violet. Count colonies containing >40 cells.
- **Data Analysis:** Determine the IC₅₀ value for proliferation and report the reduction in the number and size of colonies.

Protocol 2: In Vivo Efficacy Study in Xenograft Models

This protocol summarizes the approach used to validate **JWG-071** efficacy in animal models [3] [4].

- **Objective:** To investigate the antitumor activity of **JWG-071**, alone and in combination with paclitaxel, in a mouse xenograft model of endometrial cancer.
- **Materials:**
 - **Animals:** Immunodeficient nude mice.
 - **Cells:** AN3CA or other EC cells.
 - **Reagents:** **JWG-071** (formulated for oral administration), Paclitaxel (formulated for intraperitoneal injection).
- **Methodology:**
 - **Tumor Inoculation:** Subcutaneously inject EC cells into the flanks of mice to establish tumors.

- **Grouping and Dosing:** Once tumors reach a palpable size, randomize mice into treatment groups:
 - Group 1: Vehicle control
 - Group 2: **JWG-071** alone
 - Group 3: Paclitaxel alone
 - Group 4: **JWG-071** + Paclitaxel
- **Treatment Schedule:** Administer **JWG-071** orally and paclitaxel via intraperitoneal injection according to a predefined schedule (e.g., daily for **JWG-071**, weekly for paclitaxel) for the duration of the study.
- **Tumor Monitoring:** Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: $V = (\text{length} \times \text{width}^2) / 2$.
- **Endpoint Analysis:** At the end of the study, dissect and weigh tumors for final comparison. Tumor samples can be processed for immunohistochemical analysis (e.g., cleaved caspase-3 for apoptosis, Ki-67 for proliferation).
- **Data Analysis:** Plot tumor volume over time for each group. Statistical significance between the combination group and monotherapy groups is a key outcome.

Research Implications and Future Directions

The preclinical data positions **JWG-071** as a promising candidate for further development. Its ability to impair the ERK5/NF- κ B pro-survival axis and simultaneously sensitize cancer cells to established chemotherapies and death receptor agonists provides a strong rationale for its use in combination therapies [3] [4] [5]. Future work should focus on advancing **JWG-071** into clinical trials to validate its efficacy and safety in humans, particularly for aggressive and treatment-resistant endometrial cancers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer ... [pmc.ncbi.nlm.nih.gov]
2. JWG-071 [adooq.com]
3. A new therapeutic strategy to improve treatment of... - UAB Barcelona [uab.cat]

4. The ERK5/NF- κ B signaling pathway targets endometrial ... [pmc.ncbi.nlm.nih.gov]

5. MAP kinase ERK5 modulates cancer cell sensitivity to ... [nature.com]

To cite this document: Smolecule. [JWG-071 anticancer activity]. Smolecule, [2026]. [Online PDF].

Available at: [<https://www.smolecule.com/products/b531463#jwg-071-anticancer-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com